molecular formula C20H22ClN3O4S B2474073 N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896271-87-7

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2474073
CAS No.: 896271-87-7
M. Wt: 435.92
InChI Key: UQRLAOXMUYAHNU-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 3-chlorophenylamine: This can be synthesized through the chlorination of aniline.

    Formation of tosylpyrrolidine: Tosylation of pyrrolidine is achieved using tosyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of 3-chlorophenylamine with tosylpyrrolidine using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(methyl)oxalamide
  • N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(3-bromophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Uniqueness

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the chlorophenyl and tosylpyrrolidinyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-14-7-9-18(10-8-14)29(27,28)24-11-3-6-17(24)13-22-19(25)20(26)23-16-5-2-4-15(21)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLAOXMUYAHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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